

# Unveiling the Therapeutic Potential of Apigenin 5-O-neohesperidoside: A Technical Guide

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Compound of Interest		
Compound Name:	Apigenin 5-O-neohesperidoside	
Cat. No.:	B1153349	Get Quote

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Apigenin 5-O-neohesperidoside, also known as Rhoifolin, is a naturally occurring flavonoid glycoside found in a variety of plant species, notably within the Rutaceae family, including citrus fruits.[1] As a derivative of apigenin, a well-studied aglycone with potent biological activities, Apigenin 5-O-neohesperidoside has garnered significant scientific interest for its own therapeutic potential. This technical guide provides an in-depth overview of the biological activities of Apigenin 5-O-neohesperidoside, with a focus on its anticancer, anti-inflammatory, and antioxidant properties. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of this promising natural compound. While much of the foundational knowledge is derived from studies on its aglycone, apigenin, this guide will focus on the data available for the glycoside form and will clearly differentiate between the two where necessary.

# **Core Biological Activities**

**Apigenin 5-O-neohesperidoside** exhibits a range of biological activities, positioning it as a compelling candidate for further investigation in drug discovery and development. Preclinical studies have demonstrated its involvement in crucial cellular processes, including the modulation of signaling pathways related to cancer progression, inflammation, and oxidative stress.



# **Anticancer Activity**

A significant body of research points to the potent cytotoxic and anticancer properties of **Apigenin 5-O-neohesperidoside**.[1][2] In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines and induce apoptosis.

Quantitative Data on Anticancer Activity:

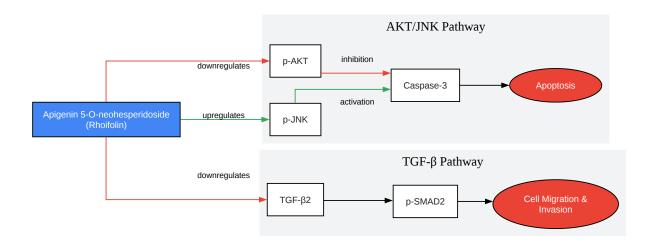
Cell Line	Cancer Type	IC50 Value (µg/mL)	Reference
Нер 2	Human epidermoid larynx carcinoma	5.9	[1]
HeLa	Human cervical carcinoma	6.2	[1]
HepG2	Human hepatocellular carcinoma	22.6	[1]
HCT-116	Human colon carcinoma	34.8	[1]
MRC-5	Fetal human lung fibroblast	44	[1]
PANC-1	Human pancreatic cancer	>100 (in a study with total flavonoids)	[3][4]
ASPC-1	Human pancreatic cancer	>100 (in a study with total flavonoids)	[3][4]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

The anticancer effects of **Apigenin 5-O-neohesperidoside** are mediated through the modulation of several key signaling pathways. In pancreatic cancer cells, it has been shown to regulate the AKT/JNK/caspase-3 and TGF-β2/SMAD2 signaling pathways, leading to inhibited cell proliferation and migration, and the promotion of apoptosis.[3][4]

Signaling Pathway: Rhoifolin's Impact on Pancreatic Cancer Cells





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Caption: Rhoifolin's dual modulation of AKT/JNK and TGF-β signaling pathways in pancreatic cancer.

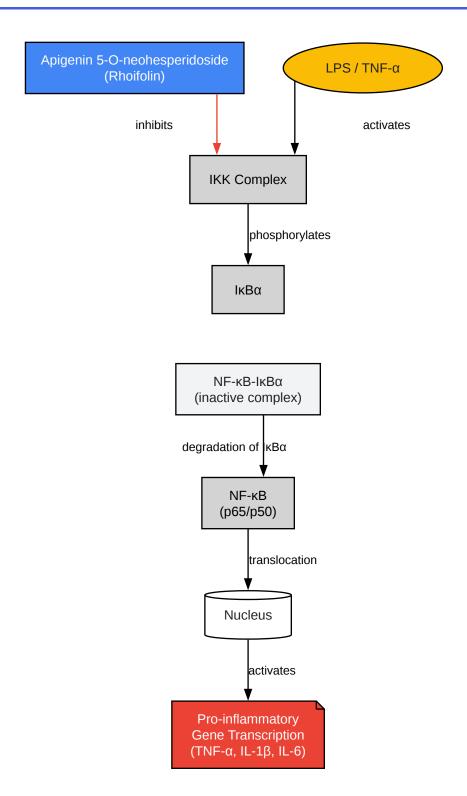
# **Anti-inflammatory Activity**

**Apigenin 5-O-neohesperidoside** has demonstrated significant anti-inflammatory properties in preclinical models.[5][6] It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways.

In a carrageenan-induced rat paw edema model, rhoifolin administered at doses of 2.5, 25, and 250 mg/kg resulted in a significant inhibition of edema by 14%, 25%, and 45%, respectively, after 4 hours.[1][7] This effect was associated with a reduction in prostaglandin E2 and TNF- $\alpha$  levels in the inflammatory exudates.[1][7] Furthermore, in a Freund's adjuvant-induced rheumatoid arthritis model in rats, rhoifolin treatment (10 and 20 mg/kg) improved overall health parameters, reduced paw edema, and decreased levels of pro-inflammatory cytokines TNF- $\alpha$ , IL-1 $\beta$ , and IL-6.[8][9] This anti-inflammatory action is believed to be mediated through the inhibition of the NF- $\kappa$ B signaling pathway.[8]

Signaling Pathway: Rhoifolin's Inhibition of the NF-kB Pathway





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Caption: Rhoifolin's inhibitory effect on the NF-kB inflammatory signaling pathway.

# **Antioxidant Activity**



The antioxidant properties of **Apigenin 5-O-neohesperidoside** contribute significantly to its overall biological activity.[5][6] It has been shown to possess radical scavenging activity and can mitigate oxidative stress.

Quantitative Data on Antioxidant Activity:

Assay	Result	Reference
Oxygen Radical Absorbance Capacity (ORAC)	10823 μmol TE/g	[7]
DPPH Radical Scavenging Activity	Dose-dependent activity	[7]

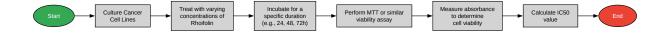
In a rat model of rheumatoid arthritis, rhoifolin treatment led to a significant decrease in oxidative stress, as evidenced by changes in the intracellular levels of glutathione, glutathione peroxidase, malondialdehyde, and superoxide dismutase in the articular cartilage tissue.[8]

# **Experimental Protocols**

The following sections provide an overview of the methodologies used in the cited studies to evaluate the biological activities of **Apigenin 5-O-neohesperidoside**. These are not exhaustive step-by-step protocols but rather a summary of the experimental approaches.

# **In Vitro Anticancer Activity Assessment**

Experimental Workflow: In Vitro Cytotoxicity Assay



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